molecular formula C6H11NO B14033110 rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole

rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B14033110
M. Wt: 113.16 g/mol
InChI Key: QFKVQNJEBLYEAH-WDSKDSINSA-N
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Description

rac-(3ar,6ar)-hexahydro-1h-furo[3,4-b]pyrrole is a heterocyclic organic compound It is characterized by a fused ring system consisting of a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3ar,6ar)-hexahydro-1h-furo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the hydrolysis of tetrahydro-2,5-dimethoxyfuran in the presence of a catalytic amount of acid, followed by cyclo-condensation with aniline .

Industrial Production Methods

Industrial production methods for rac-(3ar,6ar)-hexahydro-1h-furo[3,4-b]pyrrole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-(3ar,6ar)-hexahydro-1h-furo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

rac-(3ar,6ar)-hexahydro-1h-furo[3,4-b]pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole

InChI

InChI=1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2/t5-,6-/m0/s1

InChI Key

QFKVQNJEBLYEAH-WDSKDSINSA-N

Isomeric SMILES

C1CN[C@@H]2[C@@H]1COC2

Canonical SMILES

C1CNC2C1COC2

Origin of Product

United States

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